5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
CAS No.: 143659-15-8
Cat. No.: VC21132641
Molecular Formula: C8H5NO3S
Molecular Weight: 195.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143659-15-8 |
---|---|
Molecular Formula | C8H5NO3S |
Molecular Weight | 195.2 g/mol |
IUPAC Name | 5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11) |
Standard InChI Key | HGWVMBOMOHQWDO-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(N=CO2)C(=O)O |
Canonical SMILES | C1=CSC(=C1)C2=C(N=CO2)C(=O)O |
Introduction
Chemical Structure and Properties
5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid contains a thiophene ring connected to position 5 of an oxazole ring, with a carboxylic acid group at position 4 of the oxazole. This structural arrangement creates a distinctive electronic environment that contributes to its reactivity patterns and biological activities.
The compound is characterized by the following chemical identifiers and physical properties:
Property | Value |
---|---|
CAS Number | 143659-15-8 |
Molecular Formula | C8H5NO3S |
Molecular Weight | 195.2 g/mol |
IUPAC Name | 5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11) |
Standard InChIKey | HGWVMBOMOHQWDO-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(N=CO2)C(=O)O |
PubChem Compound ID | 26967276 |
The compound's heterocyclic framework incorporates both sulfur (in the thiophene ring) and nitrogen (in the oxazole ring), creating a molecule with diverse reactivity sites. The carboxylic acid moiety provides additional functionality, offering a point for further chemical modifications through esterification, amidation, and other transformations.
Biological Activities
5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid exhibits a broad spectrum of biological activities that make it a compound of interest for pharmaceutical research.
Anticancer Properties
Research has indicated that 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid possesses anticancer properties. These effects may result from the compound's interactions with enzymes and receptors involved in cellular proliferation, apoptosis, or other cancer-related pathways.
Mechanism of Action
The biological effects of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid are attributed to its ability to interact with various enzymes and receptors. The compound's heterocyclic structure, featuring both thiophene and oxazole rings, provides a molecular framework capable of engaging in multiple types of interactions with biological macromolecules, including hydrogen bonding, π-stacking, and hydrophobic interactions.
Applications
The unique structural features and biological activities of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid create opportunities for applications across multiple scientific and industrial domains.
Chemistry Applications
In synthetic chemistry, 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. The carboxylic acid functionality provides a reactive site for various transformations, enabling the creation of diverse chemical libraries based on the thiophene-oxazole scaffold.
Biological Applications
The compound has been investigated for its antimicrobial and anticancer properties, suggesting potential applications in biological research. It may serve as a probe molecule for studying biological mechanisms or as a lead compound for developing targeted biological tools.
Industrial Applications
In the industrial sector, 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has garnered attention for potential applications in developing:
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Organic semiconductors and advanced materials
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Pharmaceutical intermediates
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Specialized chemical reagents
The compound's unique combination of thiophene and oxazole rings imparts distinctive electronic properties that make it valuable for applications in materials science, particularly in the development of organic electronic components.
Comparison with Related Compounds
To contextualize the properties of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, it is instructive to compare it with structurally related compounds that share similar heterocyclic frameworks but differ in substitution patterns or core structures.
Structural Analogues
Several related compounds appear in the chemical literature, including:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | 143659-15-8 | C8H5NO3S | 195.2 | Reference compound |
5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | 1087792-53-7 | C9H7NO3S | 209.22 | Additional methyl group at position 5; thiophene at position 2 rather than position 5 |
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 | C9H7NO3S | 209.22 | Contains isoxazole instead of oxazole ring; different connectivity pattern |
These structural variations result in distinct physical properties, reactivity patterns, and potentially different biological activity profiles .
Structure-Activity Relationships
The positional isomerism and ring system variations observed in these related compounds provide insights into structure-activity relationships. For example:
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The addition of a methyl group, as in 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, may enhance lipophilicity, potentially affecting membrane permeability and binding to biological targets
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The change from an oxazole to an isoxazole ring, as in 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, alters the electronic distribution within the molecule, likely affecting its interactions with biological receptors and enzymes
These comparisons highlight how subtle structural modifications can significantly impact the chemical and biological properties of heterocyclic compounds .
Synthetic Methodologies and Reactions
Recent advances in heterocyclic chemistry have expanded the synthetic toolbox for preparing oxazole-containing compounds like 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid and for utilizing these compounds in further transformations.
Gram-Scale Synthesis Considerations
The scalability of synthetic methods is crucial for practical applications. Recent literature demonstrates that certain oxazole synthesis methods can be conducted on a gram scale with yields consistent with those obtained on smaller scales. This scalability, combined with the recovery and reuse of reagents like DMAP, enhances the practical utility of these synthetic approaches .
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